MFCD03621261
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Overview
Description
The compound identified as “MFCD03621261” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03621261” involves specific reaction conditions and reagents. The detailed synthetic routes are crucial for producing this compound with high purity and yield. Industrial production methods often optimize these routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: “MFCD03621261” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, leading to the formation of significant products.
Scientific Research Applications
Comprehensive Description: “MFCD03621261” finds applications in multiple scientific domains, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for research and practical applications, contributing to advancements in these fields.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which “MFCD03621261” exerts its effects involves specific molecular targets and pathways. Understanding these mechanisms is crucial for leveraging its potential in various applications.
Comparison with Similar Compounds
Highlighting Uniqueness: Comparing “MFCD03621261” with similar compounds helps highlight its unique properties and advantages
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-21-11-6-4-10(5-7-11)18-14(12-3-2-8-22-12)16-17-15(18)23-9-13(19)20/h2-8H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKJBOMIRRNBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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